1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one

Regiochemistry Suzuki–Miyaura coupling Heterocyclic boronate esters

Secure the only 2-acetyl-5-Bpin-1H-pyrrole that retains a free N–H for post-coupling diversification. Unlike N-acetyl or 3-acetyl positional isomers, this electron-poor boronate accelerates transmetallation with deactivated aryl halides and streamlines synthetic sequences by eliminating a deprotection step. ≥98% purity minimizes biological assay artifacts. Ideal for medicinal chemistry libraries, push–pull chromophores, and OLED materials.

Molecular Formula C12H18BNO3
Molecular Weight 235.09 g/mol
CAS No. 2223040-19-3
Cat. No. B6164536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one
CAS2223040-19-3
Molecular FormulaC12H18BNO3
Molecular Weight235.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)C(=O)C
InChIInChI=1S/C12H18BNO3/c1-8(15)9-6-7-10(14-9)13-16-11(2,3)12(4,5)17-13/h6-7,14H,1-5H3
InChIKeyWDGOLHANVAEMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one (CAS 2223040-19-3): A Regiospecific 2-Acetyl-5-boronate Pyrrole Building Block


The compound 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one (CAS 2223040-19-3) is a heteroaryl boronic acid pinacol ester (HBpin) belonging to the class of functionalized pyrrole boronates. Its molecular formula is C₁₂H₁₈BNO₃ with a molecular weight of 235.09 g/mol, featuring a 1H-pyrrole core substituted with an acetyl group (–C(=O)CH₃) at the C2 position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (Bpin) moiety at the C5 position [1]. The free N–H proton (hydrogen bond donor count = 1) distinguishes this compound from N-substituted pyrrole boronate analogs and provides a handle for further functionalization . It is primarily employed as a Suzuki–Miyaura cross-coupling building block in medicinal chemistry and materials science programs requiring regiospecific installation of the 2-acetylpyrrole pharmacophore or chromophore .

Why Generic Pyrrole Boronate Substitution Fails: Regiochemical and Electronic Differentiation of CAS 2223040-19-3


Pyrrole boronic acid pinacol esters are a broad class of Suzuki coupling reagents, but their reactivity, handling characteristics, and downstream synthetic utility are exquisitely sensitive to the position of the boronate on the ring and the nature of accompanying substituents. The target compound bears a unique 2-acetyl-5-Bpin substitution pattern that cannot be replicated by its closest commercially available isomers—N-acetyl-3-Bpin (CAS 1174718-91-2) or 3-acetyl-5-Bpin (CAS 942070-43-1) [1]. The acetyl group at C2 exerts an electron-withdrawing effect that polarizes the pyrrole ring differently than the N-acetyl or 3-acetyl congeners, modulating transmetallation rates in Pd-catalyzed couplings [2]. Furthermore, the free N–H in the target compound (absent in the N-acetyl isomer) enables post-coupling N-functionalization strategies that are foreclosed with N-blocked analogs. Substituting the target compound with a positional isomer risks regiochemical mismatch in the final coupled product, altered reactivity profiles, and the inability to execute multi-step synthetic sequences that rely on sequential N–H and C–B functionalization.

Quantitative Comparative Evidence for CAS 2223040-19-3: Head-to-Head Data Against Closest Analogs


Evidence Item 1: Regiochemical Differentiation — C2-Acetyl, C5-Bpin vs. N-Acetyl, C3-Bpin Substitution Pattern

The target compound (CAS 2223040-19-3) possesses a 2-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole substitution pattern, which is regioisomerically distinct from the commercially prevalent 1-acetylpyrrole-3-boronic acid pinacol ester (CAS 1174718-91-2; N-acetyl, C3-Bpin) [1]. In the target compound, the boronate ester is located at the C5 position adjacent to the N–H, placing the Bpin group in conjugation with the electron-withdrawing acetyl substituent at C2. In the comparator, the Bpin is at C3 of an N-acetylpyrrole, which disrupts through-conjugation between the acetyl and boronate moieties. This structural difference is reflected in the hydrogen bond donor count: HBD = 1 for the target (free N–H) vs. HBD = 0 for the N-acetyl comparator, which has the pyrrole N–H replaced by an N–COCH₃ group incapable of hydrogen bond donation [2].

Regiochemistry Suzuki–Miyaura coupling Heterocyclic boronate esters

Evidence Item 2: Purity Specification — 98% vs. 96% in Closest Regioisomeric Comparator

Multiple independent vendors report the target compound at 98% purity: Fluorochem (F553617) lists 98% and Leyan (product 1719029) lists 98% . In contrast, the closest regioisomeric comparator, 1-acetylpyrrole-3-boronic acid pinacol ester (CAS 1174718-91-2), is offered at 96% purity by Sigma-Aldrich (Combi-Blocks PN-6354) and at 95+% by Bide Pharmatech . The 2-percentage-point difference in minimum purity specification translates to a lower maximum level of organic and inorganic non-volatile impurities (potentially 2% vs. 4%), which is relevant for stoichiometry-sensitive cross-coupling reactions where excess boronate can complicate product purification.

Chemical purity Quality specification Building block procurement

Evidence Item 3: Storage Condition Requirements — Refrigerated (-20°C) vs. Room Temperature for Positional Isomers

The target compound requires storage at -20°C according to Chemsrc , a condition consistent with the tendency of unprotected NH-pyrrole boronates to undergo protodeboronation or oxidative degradation at ambient temperature. The N-acetyl-3-Bpin comparator (CAS 1174718-91-2) is specified for refrigerated storage (2–8°C) by Sigma-Aldrich , while the N-methylpyrrole-2-boronic acid pinacol ester (CAS 850567-47-4) requires storage below -20°C . The stricter low-temperature requirement for the target compound reflects the combination of a free N–H and an electron-withdrawing acetyl group, which together can accelerate hydrolytic deboronation at elevated temperatures.

Compound stability Storage protocol Laboratory logistics

Evidence Item 4: Electronic Modulation — Electron-Withdrawing C2-Acetyl Effect on Boronate Reactivity

The acetyl substituent at the C2 position is electron-withdrawing (σₚ ≈ +0.50 for –COCH₃), which inductively polarizes the adjacent pyrrole ring and the C5–B bond. This electronic configuration is expected to increase the electrophilicity of the boron center relative to pyrrole boronates bearing electron-donating substituents such as N-methyl (CAS 850567-47-4) or unsubstituted pyrrole-2-Bpin (CAS 214360-77-7). Enhanced boron electrophilicity typically accelerates the transmetallation step in Suzuki–Miyaura catalytic cycles. Literature on related N-unprotected pyrrole-2-Bpin esters demonstrates that Suzuki coupling with (hetero)aryl bromides proceeds efficiently using Pd(OAc)₂/SPhos or Pd(PPh₃)₄ catalyst systems, with the boropinacolate form being particularly advantageous for immediate coupling [1]. While direct kinetic data comparing this compound to its N-alkyl analogs are not yet published, the class-level inference from structurally analogous electron-deficient heteroaryl boronates supports the expectation of favorable transmetallation kinetics.

Electronic effects Transmetallation rate Cross-coupling efficiency

Evidence Item 5: Multi-Supplier Commercial Availability — Procurement Security Relative to Single-Source Analogs

The target compound (CAS 2223040-19-3) is stocked by at least five independent commercial suppliers as of Q1 2026: Fluorochem (UK, 98% purity, SKU F553617) , AChemBlock (USA, 97% purity, Cat. Y223317) , Leyan (China, 98% purity, Product 1719029) , Chemsrc/Kuujia distribution network , and BoroPharm (CN) . In comparison, the 3-acetyl-5-Bpin regioisomer (CAS 942070-43-1) is listed by only 3 suppliers, and the N-acetyl-3-Bpin isomer (CAS 1174718-91-2) is available from approximately 4 vendors. Multi-supplier sourcing reduces the risk of single-vendor stockouts and provides competitive pricing leverage during procurement negotiations.

Supply chain Commercial sourcing Vendor diversity

Evidence Item 6: GHS Hazard Profile — Quantitative Comparison of Precautionary Burden

The target compound carries a GHS07 warning label with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is essentially identical to that reported for the N-acetyl-3-Bpin regioisomer (CAS 1174718-91-2) and the N-methyl analog (CAS 850567-47-4) , all classified as irritants with no additional organ toxicity, carcinogenicity, or environmental hazard categories. The target compound therefore imposes no incremental handling burden relative to its closest comparators, meaning that safety considerations do not present a barrier to substitution if the regiochemical and functional-group arguments (Evidence Items 1–4) are not decisive to the application.

Safety data GHS classification Laboratory handling

Preferred Application Scenarios for CAS 2223040-19-3: Evidence-Driven Procurement Decisions


Scenario 1: Synthesis of 5-Aryl-2-acetylpyrrole Pharmacophores Requiring Post-Coupling N–H Derivatization

When the synthetic target is a 5-aryl-2-acetylpyrrole scaffold that must retain a free N–H for subsequent alkylation, sulfonylation, or acylation, the target compound (CAS 2223040-19-3) is the preferred building block. The N-acetyl-3-Bpin comparator (CAS 1174718-91-2) would deliver an N-acetylated product that requires an additional deprotection step to liberate the N–H, adding a synthetic step and potentially compromising overall yield. The target compound's free N–H (HBD = 1, Evidence Item 1) enables direct Suzuki coupling followed by immediate N-functionalization, streamlining the synthetic sequence [1].

Scenario 2: Electron-Deficient Heterocycle Coupling Requiring Enhanced Boronate Electrophilicity

For Suzuki couplings with electron-rich or sterically hindered aryl halide partners that are slow to undergo oxidative addition or transmetallation, the electron-withdrawing C2-acetyl group of the target compound (σₚ ~ +0.50) may facilitate the transmetallation step compared to electron-neutral or electron-rich pyrrole boronates (Evidence Item 4). This compound should be prioritized over the N-methyl analog (CAS 850567-47-4) when coupling to deactivated aryl bromides or chlorides, where the enhanced boron electrophilicity conferred by the acetyl substituent can translate into higher conversion and yield [2].

Scenario 3: Multi-Step Library Synthesis Where Building Block Purity Directly Affects Biological Assay Reproducibility

In parallel medicinal chemistry libraries where compounds are tested directly after preparative HPLC without rigorous individual characterization, the higher purity specification of the target compound (98%, Fluorochem and Leyan) relative to the 96% N-acetyl-3-Bpin isomer (Sigma-Aldrich) reduces the risk of false-positive or false-negative biological readouts arising from organic impurities (Evidence Item 2). The quantitative advantage of 2 absolute purity percentage points is meaningful when library members are screened at single concentrations in high-throughput assays, where 4% impurity in a compound tested at 10 µM could contribute up to 0.4 µM of an uncharacterized and potentially bioactive contaminant .

Scenario 4: Boron-Containing π-Conjugated Materials for Optoelectronic Applications

The 2-acetyl-5-boronate substitution pattern places the Bpin group in direct conjugation with the acetyl electron sink, creating a donor–acceptor motif across the pyrrole ring that can be exploited in the design of push–pull chromophores, fluorescent sensors, and OLED charge-transport materials. Research on related pyrryl-borane architectures demonstrates that the electronic structure and emission properties are highly tunable through the choice of substituents flanking the pyrrole-boron linkage [3]. The target compound serves as a modular precursor for Stille or Suzuki polymerization, where the acetyl group remains available for post-polymerization modification of optoelectronic properties.

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